1-(4-Bromobenzene-1-sulfonyl)naphthalene
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Overview
Description
1-(4-Bromobenzene-1-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-bromobenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of naphthalene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions due to the presence of the bromine and sulfonyl groups, which can direct incoming electrophiles to specific positions on the aromatic ring
Nucleophilic Substitution: The bromine atom in the 4-bromobenzene sulfonyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiols in the presence of a base are typical.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted naphthalene derivatives with various functional groups.
Nucleophilic Substitution: Products such as sulfonamides or sulfonyl thiols.
Oxidation and Reduction: Sulfoxides or sulfones.
Scientific Research Applications
1-(4-Bromobenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzene-1-sulfonyl)naphthalene involves its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack . The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives . These reactions are facilitated by the formation of stable intermediates such as arenium ions or sulfonamide linkages .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the naphthalene ring.
Naphthalene-1-sulfonyl chloride: Contains the naphthalene ring but lacks the bromobenzene group.
1-(4-Chlorobenzene-1-sulfonyl)naphthalene: Similar structure with chlorine instead of bromine.
Properties
CAS No. |
881210-51-1 |
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Molecular Formula |
C16H11BrO2S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-13-8-10-14(11-9-13)20(18,19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
KQRNNKOIJBHUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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